molecular formula C16H15Cl2NOS B3010721 2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide CAS No. 477867-30-4

2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide

Cat. No.: B3010721
CAS No.: 477867-30-4
M. Wt: 340.26
InChI Key: AOAFCCXBNBDSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide is a useful research compound. Its molecular formula is C16H15Cl2NOS and its molecular weight is 340.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Vibrational Spectroscopy and Quantum Computational Analysis

    • A study by Mary, Jenepha S. J., Pradhan, S., & James, C. (2022) explored the vibrational spectroscopic signatures of a molecule similar to 2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide. They used Raman and Fourier transform infrared spectroscopy, comparing results with ab initio calculations. Their study provides insight into the molecular structure and interactions, essential for understanding the molecule's potential applications.
  • Synthesis and Pharmacological Evaluation

    • Siddiqui, S. Z., et al. (2014) conducted a study on a related molecule, focusing on its synthesis and pharmacological evaluation (Siddiqui et al., 2014). They discovered that these compounds have potential as antibacterial agents and moderate enzyme inhibitors, which could be significant for medical and biochemical applications.
  • Antibacterial and Enzyme Inhibition Screening

    • In a study by Rasool, S., et al. (2015), similar acetamide derivatives were synthesized and screened for antibacterial and enzyme inhibition activities (Rasool et al., 2015). This research contributes to the understanding of the molecule's potential use in combating bacterial infections and inhibiting specific enzymes.
  • Crystal Structural Analysis

    • Subasri, S., et al. (2017) investigated the crystal structures of compounds closely related to this compound (Subasri et al., 2017). Their research provides valuable data on the molecular conformation and hydrogen bonding, which is crucial for understanding the material properties and potential pharmaceutical applications.
  • Nonlinear Optical Properties

    • Castro, A. N., et al. (2017) conducted theoretical investigations into the nonlinear optical properties of crystalline acetamides, including compounds similar to this compound (Castro et al., 2017). This study provides insights into the optical behavior of these compounds, which could be relevant for photonic devices and optical energy applications.
  • Therapeutic Efficacy in Treating Viral Infections

    • Ghosh, J., et al. (2008) evaluated the therapeutic efficacy of a novel anilidoquinoline derivative related to this compound in treating Japanese encephalitis (Ghosh et al., 2008). This research highlights the potential antiviral and antiapoptotic effects, which could be significant for developing new treatments for viral infections.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NOS/c17-13-3-1-12(2-4-13)11-16(20)19-9-10-21-15-7-5-14(18)6-8-15/h1-8H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAFCCXBNBDSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCSC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.